(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H11F4NO2S and its molecular weight is 333.3. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Fluorinated compounds, including those with benzothiophene and azetidine units, have been extensively studied for their unique properties and applications in organic synthesis and material science. For instance, fluorination of fluorophores can significantly enhance their photostability and improve spectroscopic properties, facilitating access to novel fluorinated fluorophores with potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological research (Woydziak et al., 2012). Furthermore, the structural modification of heterocyclic compounds through the introduction of fluorine atoms has been shown to affect their electronic properties, which is critical for developing new materials with enhanced performance.
Pharmacology and Biological Activities
The incorporation of fluorine into organic molecules is a common strategy to enhance their pharmacological properties. Fluorine atoms can influence the bioavailability, metabolic stability, and receptor binding affinity of pharmaceuticals. Research on fluorine-containing benzothiophenes and azetidines has shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, fluorine-containing pyrazoles and benzo[d]oxazoles have demonstrated significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Gadakh et al., 2010). Additionally, novel fluorine-containing heterocycles have been synthesized as sodium channel blockers and anticonvulsant agents, indicating the therapeutic potential of these compounds in treating neurological disorders (Malik & Khan, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize and bind to benzo[b]thiophene moieties
Mode of Action
Based on its structural similarity to other benzo[b]thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins or enzymes, altering their activity.
Biochemical Pathways
Benzo[b]thiophene derivatives have been reported to be involved in various biochemical processes, including oxidative stress response and signal transduction . The compound’s effects on these pathways could lead to downstream effects such as changes in gene expression or cellular metabolism.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. Factors such as the compound’s lipophilicity, molecular size, and ionization state can influence its bioavailability. For instance, the presence of the fluorine and trifluoroethoxy groups may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Depending on its targets and mode of action, it could potentially modulate various cellular processes, leading to changes in cell behavior or phenotype .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and its ability to interact with its targets . Additionally, the presence of other biomolecules could either facilitate or hinder the compound’s access to its targets.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO2S/c15-9-1-2-11-8(3-9)4-12(22-11)13(20)19-5-10(6-19)21-7-14(16,17)18/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLXNNQISBZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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